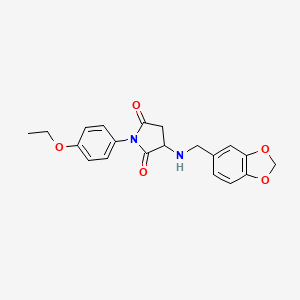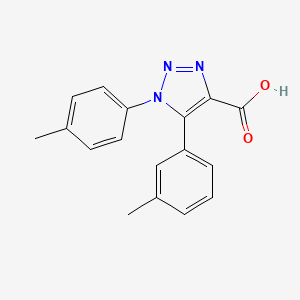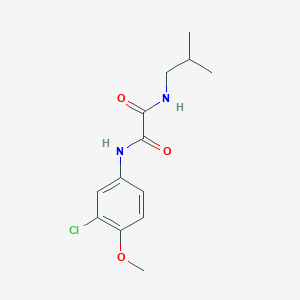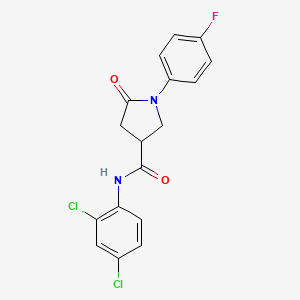![molecular formula C13H7F7N2S B5153520 4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B5153520.png)
4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is an organosulfur compound with a complex structure that includes both pyrimidine and fluorinated phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multiple steps. One common method starts with the preparation of the fluorinated phenyl precursor, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This precursor can be synthesized from octafluorotoluene through a series of reactions involving halogenation and subsequent functional group transformations .
The next step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions using appropriate starting materials such as 4,6-dimethyl-2-thiouracil. The final step is the coupling of the fluorinated phenyl group with the pyrimidine ring, typically using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the fluorinated phenyl group.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorinated phenyl ring.
Applications De Recherche Scientifique
4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s fluorinated phenyl group can enhance the bioavailability and metabolic stability of pharmaceuticals, making it a valuable intermediate in drug discovery.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated phenyl group can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound is similar in structure but lacks the fluorinated phenyl group, making it less versatile in certain applications.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This precursor is used in the synthesis of the target compound and shares the fluorinated phenyl group but lacks the pyrimidine ring.
Propriétés
IUPAC Name |
4,6-dimethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F7N2S/c1-4-3-5(2)22-12(21-4)23-11-9(16)7(14)6(13(18,19)20)8(15)10(11)17/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPPMIJPFNOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F7N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Chlorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5153439.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![[3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B5153491.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)
![(5E)-1-benzyl-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5153518.png)

